Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate
Overview
Description
Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₂₇O₅PSi. It is characterized by the presence of both phosphonate and silyl groups, making it a versatile compound in various chemical applications. This compound is known for its stability and reactivity, which makes it valuable in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with a silylating agent. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Palladium or copper-based catalysts
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Phosphine derivatives
Substitution: Silyl-substituted phosphonates
Scientific Research Applications
Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a precursor for the preparation of phosphonate esters.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants, plasticizers, and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The silyl group enhances the compound’s stability and facilitates its incorporation into larger molecular structures. The compound’s reactivity is primarily driven by the electrophilic nature of the phosphorus atom and the nucleophilic properties of the silyl group.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Triethyl phosphite
- Dimethyl [2-(diethoxymethylsilyl)ethyl]phosphonate
Uniqueness
Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is unique due to the presence of both silyl and phosphonate groups, which impart distinct chemical properties. Compared to diethyl phosphite and triethyl phosphite, it offers enhanced stability and reactivity. The silyl group also provides additional functionalization options, making it more versatile in synthetic applications.
Properties
IUPAC Name |
2-diethoxyphosphorylethyl-diethoxy-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27O5PSi/c1-6-13-17(12,14-7-2)10-11-18(5,15-8-3)16-9-4/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDZETSWQLQWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27O5PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939336 | |
Record name | Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-06-1 | |
Record name | Diethyl P-[2-(diethoxymethylsilyl)ethyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18048-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-(2-(diethoxymethylsilyl)ethyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-[2-(diethoxymethylsilyl)ethyl]-, diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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